![molecular formula C13H19N3O2 B5549056 4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)

4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

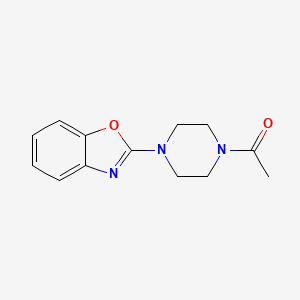

The synthesis of pyrimidine derivatives often involves multistep chemical reactions. For example, piperidinium 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide demonstrates the complexity of synthesizing pyrimidine compounds, highlighting the intricate intermolecular hydrogen bonding that contributes to its structural stability (Orozco et al., 2009). Furthermore, novel piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives have been synthesized showcasing the potential for creating selective receptor agonists with significant pharmacological properties (Kamei et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical in determining their chemical behavior and interaction with biological targets. The crystal structure analysis of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol shows the pyrimidine ring's planarity and its significant interactions, such as weak C-H⋯π and π-π interactions, which are crucial for its stability and reactivity (Sharma et al., 2014).

Chemical Reactions and Properties

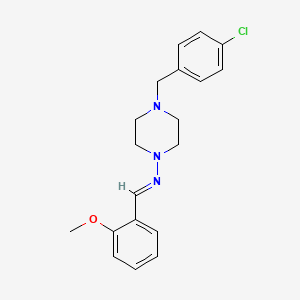

Pyrimidine compounds undergo various chemical reactions, contributing to their wide range of biological activities. The synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines highlight the versatility of pyrimidine derivatives in developing new therapeutic agents with properties like antiemetic and tranquilizing effects (Mattioda et al., 1975).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are pivotal in their application in drug formulation and synthesis. The detailed molecular and crystal structure analysis of various pyrimidine derivatives provides insight into their conformational flexibility and the role of hydrogen bonds in their molecular packing, affecting their physical properties and reactivity (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applicability of pyrimidine derivatives in medicinal chemistry. The study of copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand demonstrates the complex chemical behavior and potential for forming stable compounds with significant biological activities (Bushuev et al., 2010).

Wissenschaftliche Forschungsanwendungen

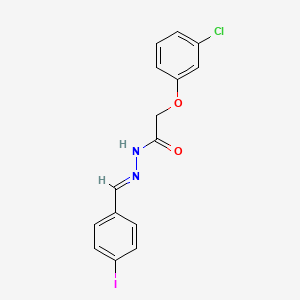

Quantum Chemical and Molecular Dynamic Simulation Studies

Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. This research demonstrates the potential of these compounds in protecting metallic surfaces against corrosion, a crucial aspect in materials science and engineering. The study involved evaluating global reactivity parameters and binding energies on metal surfaces, providing insights into the efficiency of these inhibitors (Kaya et al., 2016).

Structural and Molecular Studies

Structural analysis of piperidine and pyrimidine derivatives has been a subject of interest, focusing on their crystal structures and hydrogen bonding patterns. Such studies are essential for understanding the molecular interactions and stability of these compounds, which can influence their reactivity and potential applications in drug design and development (Orozco et al., 2009).

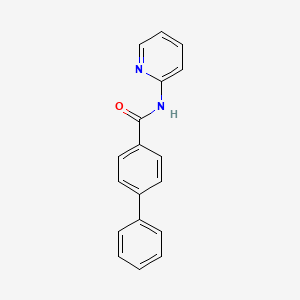

Pharmacological Applications

The synthesis and pharmacological evaluation of piperazino-pyrimidines have revealed their significant potential in developing new therapeutic agents. These compounds exhibit a range of pharmacological activities, including antiemetic, tranquilizing, and analgesic effects, highlighting their potential in drug discovery and development for treating various conditions (Mattioda et al., 1975).

Sigma-1 Receptor Antagonists for Neuropathic Pain

Novel pyrimidines have been identified as potent sigma-1 receptor antagonists, showing promising pharmacological activity against neuropathic pain. The discovery and synthesis of these compounds, along with their in vitro and in vivo evaluations, underscore the therapeutic potential of pyrimidine derivatives in treating neuropathic pain and possibly other conditions (Lan et al., 2014).

Nonlinear Optical Properties

The investigation of thiopyrimidine derivatives for their nonlinear optical properties has provided valuable insights into the applications of these compounds in optoelectronics. Density functional theory (DFT) calculations have been utilized to study the structural parameters, electronic properties, and NLO characteristics of phenyl pyrimidine derivatives, demonstrating their potential in high-tech applications related to nonlinear optics (Hussain et al., 2020).

Wirkmechanismus

The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system in which they are acting. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its exact molecular structure and how it is used. For example, the compound “1-(2-Pyrimidyl)piperazine” has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-methylpiperidin-1-yl)-2-(4-methylpyrimidin-2-yl)oxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10-6-7-14-13(15-10)18-9-12(17)16-8-4-3-5-11(16)2/h6-7,11H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBNISDFYZOYSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)COC2=NC=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpiperidin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)

![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)

![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)

![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)